

Hsd17B13-IN-45 supplier and purchasing information

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Compound of Interest

Compound Name: Hsd17B13-IN-45

Cat. No.: B12365673

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Hsd17B13-IN-45: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hsd17B13-IN-45**, a potent inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.^{[1][2]} Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases, making it a compelling therapeutic target.^{[1][3]} This document outlines the purchasing information for **Hsd17B13-IN-45**, details relevant experimental protocols for its use, and illustrates the key signaling pathways involving HSD17B13.

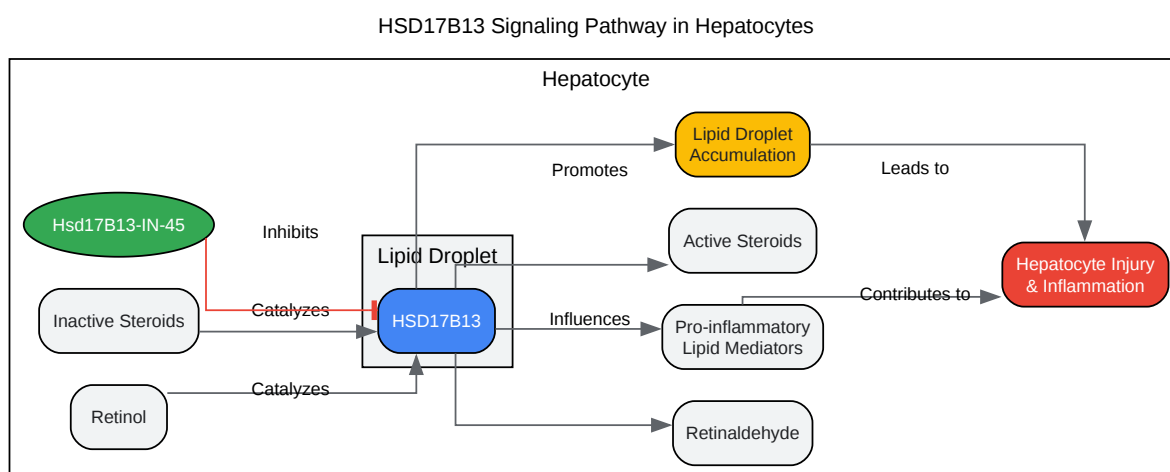
Supplier and Purchasing Information

Hsd17B13-IN-45, also known as Compound 195, is a small molecule inhibitor of HSD17B13 with a reported IC₅₀ value of less than 0.1 μ M for estradiol.^[4] It is a valuable tool for in vitro and in vivo studies investigating the therapeutic potential of HSD17B13 inhibition in liver diseases and metabolic disorders.^[4]

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity
Caltag	HSD17B13-	2912452-50-	C19H13CIN2	448.9 g/mol	>98%
Medsystems	IN-45	5	O5S2		

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is an enzyme that localizes to the surface of lipid droplets within hepatocytes.[1] Its precise physiological function is still under investigation, but it is known to possess NAD⁺ dependent oxidoreductase activity and is implicated in both steroid and retinol metabolism.[1] [5] Overexpression of wild-type HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] The protective effects observed with loss-of-function variants of HSD17B13 suggest that its enzymatic activity contributes to the progression of liver disease. Inhibition of HSD17B13 is therefore a promising strategy to mitigate liver damage.



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HSD17B13 signaling in liver cells.

Experimental Protocols

The following are representative protocols for experiments involving HSD17B13 and its inhibitors.

HSD17B13 Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of HSD17B13 and assess the inhibitory potential of compounds like **Hsd17B13-IN-45**.

Materials:

- Recombinant human HSD17B13 protein
- NAD⁺
- Substrate (e.g., estradiol or retinol)
- **Hsd17B13-IN-45** or other test compounds
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- 96-well microplate
- Plate reader capable of measuring NADH production (luminescence or fluorescence)

Procedure:

- Prepare a reaction mixture containing assay buffer, NAD⁺, and recombinant HSD17B13 protein in each well of a 96-well plate.
- Add **Hsd17B13-IN-45** or other test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
- Immediately measure the production of NADH at regular intervals using a plate reader.

- Calculate the rate of reaction and determine the IC₅₀ value for **Hsd17B13-IN-45** by plotting the percent inhibition against the log concentration of the inhibitor.

Western Blot Analysis of HSD17B13 Expression

This protocol is used to determine the protein levels of HSD17B13 in cell lysates or tissue homogenates.

Materials:

- Hepatocyte cell lines (e.g., HepG2, Huh7) or liver tissue samples
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Primary antibody against HSD17B13
- HRP-conjugated secondary antibody
- Loading control antibody (e.g., anti-GAPDH or anti- β -actin)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse cells or homogenize tissue samples in lysis buffer on ice.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to the loading control.

Immunohistochemistry (IHC) for HSD17B13 Localization

This protocol allows for the visualization of HSD17B13 protein expression and localization within liver tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded liver tissue sections
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Primary antibody against HSD17B13
- Biotinylated secondary antibody and streptavidin-HRP complex
- DAB chromogen substrate
- Hematoxylin counterstain
- Microscope

Procedure:

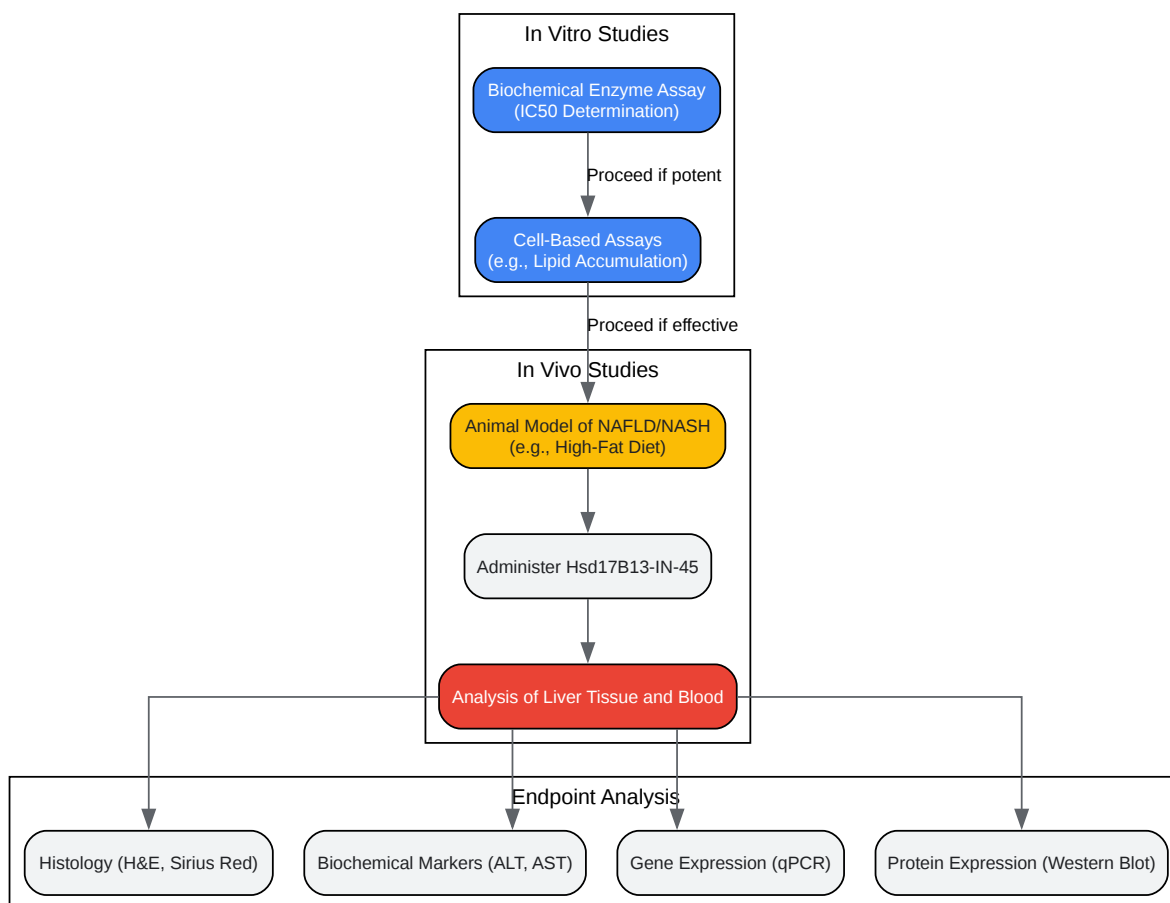
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval by heating the sections in the antigen retrieval solution.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.

- Block non-specific antibody binding with a blocking serum.
- Incubate the sections with the primary anti-HSD17B13 antibody overnight at 4°C.
- Wash and incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
- Develop the signal with the DAB chromogen substrate.
- Counterstain with hematoxylin.
- Dehydrate and mount the sections.
- Examine the slides under a microscope to assess the staining intensity and localization of HSD17B13.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor.

Workflow for HSD17B13 Inhibitor Evaluation



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Typical workflow for HSD17B13 inhibitor testing.

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References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. uniprot.org [uniprot.org]
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